molecular formula C23H24N2O B7562762 N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide

N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide

Cat. No. B7562762
M. Wt: 344.4 g/mol
InChI Key: WYRACKKKJOTZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a member of the benzamide family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins. This compound has been shown to selectively bind to certain proteins, including the histone deacetylase HDAC6, and may inhibit their activity. Additionally, this compound has been shown to induce the formation of protein aggregates, which may be involved in its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of protein aggregation, the inhibition of HDAC6 activity, and the modulation of protein-protein interactions. Additionally, this compound has been shown to induce cell death in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide in lab experiments is its selectivity for certain proteins, which allows for precise targeting and visualization of these proteins. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and experimental design are necessary to minimize the risk of toxicity.

Future Directions

There are several future directions for research on N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the potential therapeutic applications of this compound, particularly in the treatment of cancer, warrant further investigation.

Synthesis Methods

The synthesis of N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis process involves the reaction of 4-aminobenzamide with formaldehyde to form N-methyl-4-aminobenzamide. This intermediate product is then reacted with benzyl chloride to form N-methyl-4-benzylaminobenzamide. Finally, the benzyl group is removed using palladium on carbon to produce this compound.

Scientific Research Applications

N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as a tool for studying protein-protein interactions. This compound has been shown to selectively bind to certain proteins and can be used to visualize their localization and interactions within cells. Additionally, this compound has been used to study the role of certain proteins in disease states, such as cancer.

properties

IUPAC Name

N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-24-23(26)20-14-12-18(13-15-20)16-25(2)17-21-10-6-7-11-22(21)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRACKKKJOTZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(C)CC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.